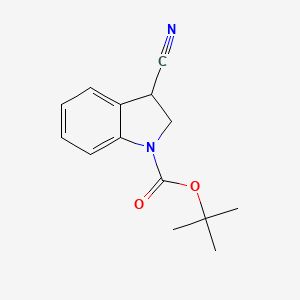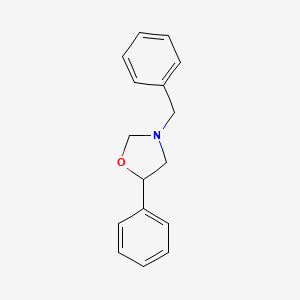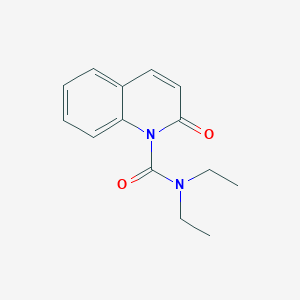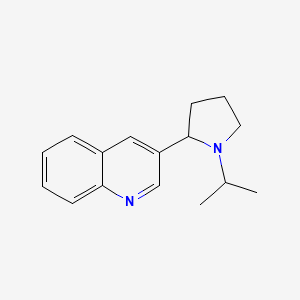
4-Amino-5-iodonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-iodonicotinonitrile is a chemical compound with the molecular formula C6H4IN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and an iodine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodonicotinonitrile typically involves the iodination of 4-amino-nicotinonitrile. One common method includes the reaction of 4-amino-nicotinonitrile with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
4-Amino-5-iodonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido, thiocyano, or other substituted derivatives.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include primary or secondary amines.
科学研究应用
4-Amino-5-iodonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 4-Amino-5-iodonicotinonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to inhibit or modulate their activity. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy .
相似化合物的比较
Similar Compounds
- 4-Amino-2-iodonicotinonitrile
- 4-Amino-3-iodonicotinonitrile
- 4-Amino-6-iodonicotinonitrile
Uniqueness
4-Amino-5-iodonicotinonitrile is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interaction with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
属性
分子式 |
C6H4IN3 |
|---|---|
分子量 |
245.02 g/mol |
IUPAC 名称 |
4-amino-5-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4IN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10) |
InChI 键 |
IYHZUHWTEUOIJG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)I)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)
![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)




![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)

![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)



